Direct Head-to-Head Comparison: Higher Affinity and Potency of GPR35 Agonist 3 vs. the Standard Surrogate Zaprinast
In a direct comparative analysis, GPR35 agonist 3 (Compound 10) demonstrates superior binding and functional potency at the human GPR35 receptor when compared directly to zaprinast, a widely used but low-affinity standard agonist. The difference is quantified as a >10-fold improvement in potency. This higher affinity translates to more robust and reliable activation of downstream signaling at lower concentrations, reducing the risk of off-target effects associated with high micromolar dosing of weaker agonists .
| Evidence Dimension | Functional Potency (pEC50) at Human GPR35 |
|---|---|
| Target Compound Data | pEC50 = 5.3 (EC50 ≈ 5.0 μM) |
| Comparator Or Baseline | Zaprinast: pEC50 = 4.18 (EC50 ≈ 66 μM) |
| Quantified Difference | ~13-fold higher potency (1.12 log unit difference in pEC50) |
| Conditions | Recombinantly expressed human GPR35 in a cellular assay system |
Why This Matters
This direct, >10-fold potency advantage ensures that GPR35 agonist 3 is the preferred choice for establishing robust and specific GPR35-mediated pharmacology, particularly when seeking to minimize non-specific, off-target activity often observed with weaker agonists used at high concentrations.
